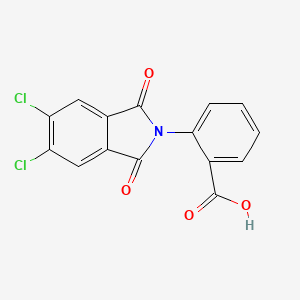

2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves intricate chemical processes. A study by Tkachuk et al. (2020) describes the synthesis of a similar compound using thermal heterocyclization, a method that may be relevant for synthesizing 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid by adapting the initial reactants and conditions to achieve the desired chlorination and functional group incorporation (Tkachuk et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid can be determined through various spectroscopic techniques, including NMR and X-ray crystallography. For example, Liu et al. (2011) utilized X-ray crystallography to determine the structure of triphenyltin(IV) carboxylates with isophthalic and benzoic acid derivatives, indicating that detailed molecular structure analysis of our compound of interest could follow similar methodologies (Liu et al., 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of the compound can be inferred from related studies. Organotin(IV) complexes of similar structures have been synthesized and tested for various reactions and applications, providing insights into possible chemical reactions and properties (Shahid et al., 2005).

Physical Properties Analysis

The physical properties of related compounds have been explored through different studies. For instance, Rubab et al. (2023) conducted DFT calculations and Hirshfeld surface analysis on similar compounds, providing a methodological basis for understanding the physical properties of 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid, such as molecular geometry, electronic structure, and intermolecular interactions (Rubab et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be analyzed through computational studies and experimental data. Studies on similar compounds, like the work by Courtney et al. (2004) on 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives, offer insights into the chemical properties of 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid (Courtney et al., 2004).

Scientific Research Applications

Fluorescence Probes for Reactive Oxygen Species Detection

2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and its analogs have been developed as novel fluorescence probes to selectively detect highly reactive oxygen species (hROS), such as hydroxyl radical (⋅OH) and hypochlorite (−OCl), differentiating from other reactive oxygen species. These probes are advantageous for studying hROS and −OCl roles in biological and chemical applications due to their resistance to light-induced autoxidation and applicability in visualizing −OCl in stimulated neutrophils (Setsukinai et al., 2003).

Novel Synthesis Methods for Isoindolin-1-One Derivatives

An effective method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid via thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one has been developed. This method showcases the potential of 3-(hydroxyimino)isoindolin-1-ones as starting materials for preparing vic-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)aromatic acids and related compounds (Tkachuk et al., 2020).

Coordination Polymers and Photophysical Properties

Lanthanide-based coordination polymers assembled from 3,5-dihydroxy benzoic acid derivatives have been synthesized, highlighting their structures and photophysical properties. These findings contribute to the understanding of light harvesting and luminescence efficiencies in solid-state materials (Sivakumar et al., 2011).

Triphenyltin(IV) Carboxylates with Isoindolin-2-Yl

The synthesis and characterization of triphenyltin(IV) carboxylates using 5-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-isophthalic acid and related derivatives have been explored. These complexes form 1D molecular chains through intermolecular C–H···O hydrogen bonds, offering insights into the design of supramolecular structures with potential applications in materials science (Liu et al., 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 , which provide guidance on how to handle and store the compound safely.

properties

IUPAC Name |

2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7Cl2NO4/c16-10-5-8-9(6-11(10)17)14(20)18(13(8)19)12-4-2-1-3-7(12)15(21)22/h1-6H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARVINMEVJCESJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(hydroxymethyl)phenyl]-N'-3-pyridinylthiourea](/img/structure/B5525533.png)

![[4-(cyclopentylcarbonyl)-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5525553.png)

![dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]phthalate](/img/structure/B5525574.png)

![6-{[4-(3-benzyl-1H-pyrazol-5-yl)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5525594.png)

![2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5525596.png)

![N-(3,4-difluorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5525600.png)

![N~2~-(2-fluorobenzyl)-N~1~-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-N~2~-methylglycinamide dihydrochloride](/img/structure/B5525608.png)

![4-(4-{1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5525618.png)

![(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-(methoxymethyl)pyrrolidine](/img/structure/B5525620.png)

![N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5525623.png)

![N-[4-(aminocarbonyl)phenyl]-4-methoxybenzamide](/img/structure/B5525631.png)